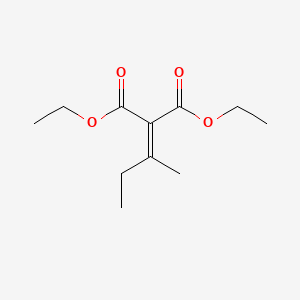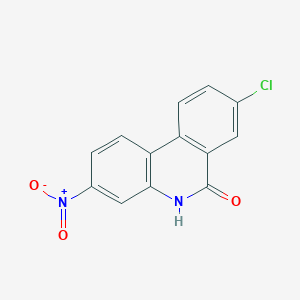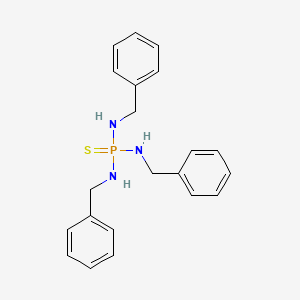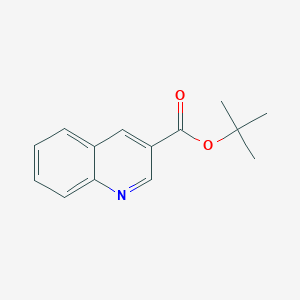
Diethyl 2-butan-2-ylidenepropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-butan-2-ylidenepropanedioate is an organic compound with the molecular formula C11H18O4. It is a derivative of malonic acid and is often used in organic synthesis due to its reactive nature. This compound is known for its role in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-butan-2-ylidenepropanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Typically, a strong base such as sodium ethoxide is used to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
化学反应分析
Types of Reactions
Diethyl 2-butan-2-ylidenepropanedioate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium ethoxide (NaOEt) and nucleophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile involved .
科学研究应用
Diethyl 2-butan-2-ylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of diethyl 2-butan-2-ylidenepropanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
Diethyl 2-butan-2-ylidenepropanedioate can be compared with other similar compounds such as diethyl malonate and diethyl isopropylidenemalonate. While all these compounds share a common malonate backbone, this compound is unique due to its specific alkylidene substitution, which imparts distinct reactivity and properties .
List of Similar Compounds
- Diethyl malonate
- Diethyl isopropylidenemalonate
- Diethyl ethylidenemalonate
属性
CAS 编号 |
41589-39-3 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
diethyl 2-butan-2-ylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h5-7H2,1-4H3 |
InChI 键 |
JVJLPIVLUUSKPW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C(=O)OCC)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)



![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)


![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)


